H-Glutamyl-Alanylaspartyl-Glycyl-Isoleucyl-Glycyl-Isoleucyl-Leucyl-Threonyl-Valine-OH, commonly referred to as H-Glu-Ala-Ala-Gly-Ile-Gly-Ile-Leu-Thr-Val-OH, is a synthetic peptide with significant implications in immunology and cancer research. This peptide is derived from the melanoma-associated antigen recognized by T-cells 1 (MART-1), specifically the sequence corresponding to amino acids 26 to 35 of the MART-1 protein. The compound's molecular formula is C42H74N10O14, and it possesses a molecular weight of 943.1 g/mol .
The peptide is synthesized as part of research into immune responses, particularly in the context of melanoma, where it acts as an epitope for T-cell recognition. It is often utilized in studies aimed at developing cancer immunotherapies and vaccines targeting melanoma cells.
The synthesis of H-Glu-Ala-Ala-Gly-Ile-Gly-Ile-Leu-Thr-Val-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
The molecular structure of H-Glu-Ala-Ala-Gly-Ile-Gly-Ile-Leu-Thr-Val-OH can be represented by its linear sequence of amino acids linked by peptide bonds. The structural integrity is crucial for its biological activity, particularly in binding to T-cell receptors.
The primary chemical reactions involving H-Glu-Ala-Ala-Gly-Ile-Gly-Ile-Leu-Thr-Val-OH are related to its interactions with T-cell receptors and other components of the immune system.
H-Glu-Ala-Ala-Gly-Ile-Gly-Ile-Leu-Thr-Val-OH functions primarily as an antigenic determinant that activates cytotoxic T lymphocytes (CTLs). Upon presentation by major histocompatibility complex (MHC) molecules on antigen-presenting cells, this peptide can trigger an immune response against melanoma cells.
H-Glu-Ala-Ala-Gly-Ile-Gly-Ile-Leu-Thr-Val-OH has several applications in scientific research:
This detailed analysis underscores the significance of H-Glu-Ala-Ala-Gly-Ile-Gly-Ile-Leu-Thr-Val-OH in both basic research and clinical applications, particularly within the realm of cancer immunology.
CAS No.: 120066-54-8
CAS No.: 4678-45-9
CAS No.: 102-94-3